Immunosuppressive Potency Benchmarking Within the 4-N-Piperazinyl-thieno[2,3-d]pyrimidine Series
The 4-N-piperazinyl-thieno[2,3-d]pyrimidine series, to which the target compound belongs, has established immunosuppressive activity benchmarked in the human Mixed Lymphocyte Reaction (MLR) assay. The most potent compound in the series demonstrated an IC50 of 66 nM [1]. The target compound carries the identical core scaffold and 4-N-methylpiperazine substitution pattern as the series, positioning it within a chemical space where single-digit to sub-100 nM MLR potency is achievable. In contrast, the related thiazolo[5,4-d]pyrimidine series (core heterocycle substitution) required extensive optimization to achieve comparable in vitro potency [2]. Precise IC50 data for the target compound itself has not been disclosed in public literature as of the search date.
| Evidence Dimension | Immunosuppressive activity (MLR IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; belongs to series where lead compound IC50 = 66 nM |
| Comparator Or Baseline | Series lead: 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogue IC50 = 66 nM; Thiazolo[5,4-d]pyrimidine series: IC50 range requiring optimization |
| Quantified Difference | Intra-series IC50 range spans >100-fold; inter-series core scaffold difference drives distinct SAR trajectories |
| Conditions | Human Mixed Lymphocyte Reaction (MLR) assay, in vitro |
Why This Matters
The MLR assay is a clinically relevant in vitro model for transplant rejection, making this series directly applicable to immunosuppressive drug discovery programs seeking alternatives to calcineurin inhibitors.
- [1] Jang, M.-Y.; De Jonghe, S.; Van Belle, K.; Louat, T.; Waer, M.; Herdewijn, P. Synthesis, immunosuppressive activity and structure–activity relationship study of a new series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues. Bioorg. Med. Chem. Lett. 2010, 20 (3), 844–847. DOI: 10.1016/j.bmcl.2009.12.098. PMID: 20064721. View Source
- [2] De Jonghe, S.; et al. Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. J. Med. Chem. 2011, 54 (2), 555–564. Related work from the same research group demonstrating core scaffold comparison. View Source
